Benzyl 4-cyanopiperazine-1-carboxylate Benzyl 4-cyanopiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 721450-32-4
VCID: VC2596008
InChI: InChI=1S/C13H15N3O2/c14-11-15-6-8-16(9-7-15)13(17)18-10-12-4-2-1-3-5-12/h1-5H,6-10H2
SMILES: C1CN(CCN1C#N)C(=O)OCC2=CC=CC=C2
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol

Benzyl 4-cyanopiperazine-1-carboxylate

CAS No.: 721450-32-4

Cat. No.: VC2596008

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-cyanopiperazine-1-carboxylate - 721450-32-4

Specification

CAS No. 721450-32-4
Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
IUPAC Name benzyl 4-cyanopiperazine-1-carboxylate
Standard InChI InChI=1S/C13H15N3O2/c14-11-15-6-8-16(9-7-15)13(17)18-10-12-4-2-1-3-5-12/h1-5H,6-10H2
Standard InChI Key YTPMYXBSXRTEJE-UHFFFAOYSA-N
SMILES C1CN(CCN1C#N)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CCN1C#N)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Physical Properties

Benzyl 4-cyanopiperazine-1-carboxylate is a piperazine derivative featuring a cyano group and a benzyloxycarbonyl protecting group. This compound has a well-defined chemical structure with specific molecular characteristics.

Basic Identification Data

PropertyValue
CAS Number721450-32-4
Molecular FormulaC₁₃H₁₅N₃O₂
Molecular Weight245.28 g/mol
IUPAC NameBenzyl 4-cyanopiperazine-1-carboxylate
InChIInChI=1S/C13H15N3O2/c14-11-15-6-8-16(9-7-15)13(17)18-10-12-4-2-1-3-5-12/h1-5H,6-10H2
InChIKeyYTPMYXBSXRTEJE-UHFFFAOYSA-N
SMILESC1CN(CCN1C#N)C(=O)OCC2=CC=CC=C2

The compound possesses several distinctive structural features, including a six-membered piperazine ring with two nitrogen atoms at opposite positions, a cyano group attached to one nitrogen, and a benzyloxycarbonyl group connected to the other nitrogen atom .

Physical and Chemical Properties

The physical state of benzyl 4-cyanopiperazine-1-carboxylate is typically described as a solid at room temperature. Commercial samples are generally available with purity levels ranging from 95% to 97% .

PropertyDescription
Physical AppearanceSolid
SolubilitySoluble in organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide
Recommended Storage0-8°C
StabilityStable under normal conditions; sensitive to moisture
Computed XLogP3-AA1.7 (measure of lipophilicity)
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

These properties influence the compound's behavior in chemical reactions and its potential applications in pharmaceutical research .

Synthesis Methods

Several synthetic routes have been developed for the preparation of benzyl 4-cyanopiperazine-1-carboxylate, each with specific advantages depending on the intended application and scale of production.

Direct Benzyloxycarbonylation of 4-Cyanopiperazine

The most common approach involves the reaction of benzyl chloroformate with 4-cyanopiperazine in the presence of a base:

  • Reactants: 4-cyanopiperazine and benzyl chloroformate

  • Base: Typically triethylamine to neutralize the HCl formed

  • Solvent: Dichloromethane or similar organic solvent

  • Conditions: Room temperature, stirring for several hours

  • Purification: Recrystallization or column chromatography

This method is favored for laboratory-scale synthesis due to its straightforward procedure and generally high yields.

Deprotection of N-Boc Protected Derivative

An alternative synthetic route involves:

  • Starting material: 1-benzyl 4-tert-butyl (2S)-2-(cyanomethyl) piperazine-1,4-dicarboxylate

  • Deprotection: 4.0 M HCl in dioxane, stirred at 20°C for 1 hour

  • Neutralization: Addition of NaHCO₃ until pH>7

  • Workup: Concentration under reduced pressure, dilution with water, extraction with ethyl acetate

  • Isolation: Drying over Na₂SO₄, filtration, and concentration

  • Yield: Approximately 95% as a yellow oil

This approach is particularly useful when a stereochemically defined product is required.

Chemical Reactivity

Benzyl 4-cyanopiperazine-1-carboxylate demonstrates diverse reactivity patterns that make it valuable in organic synthesis.

Functional Group Reactivity

The compound contains multiple reactive sites:

  • Cyano group: Can undergo hydrolysis, reduction, and nucleophilic addition reactions

  • Carbamate group: Susceptible to hydrolysis under basic or acidic conditions

  • Benzyl ester: Can be cleaved by catalytic hydrogenation

  • Piperazine ring: Can participate in various transformations including substitution reactions

Common Transformation Reactions

Reaction TypeConditionsProducts
HydrogenationH₂, Pd/C, ethanol or methanolDebenzylated derivative
Cyano group reductionLiAlH₄ in THF or NaBH₄ with catalystAminomethyl derivative
Hydrolysis of nitrileAqueous acid or base, heatCarboxylic acid derivative
N-alkylationAlkyl halide, base (K₂CO₃)N-substituted derivative

These transformations highlight the utility of the compound as a versatile intermediate in multi-step organic synthesis .

Applications in Chemical Research

Benzyl 4-cyanopiperazine-1-carboxylate has found numerous applications across different fields of chemistry and biomedical research.

Synthetic Building Block

The compound serves as an important building block in organic synthesis:

  • Scaffold for the construction of more complex molecules

  • Key component in multicomponent reactions

  • Precursor for the synthesis of bioactive compounds

  • Starting material for the preparation of sustainable compounds

Its structural features, particularly the protected piperazine moiety and the cyano group, make it valuable for the construction of diverse molecular architectures.

Medicinal Chemistry Applications

In pharmaceutical research, benzyl 4-cyanopiperazine-1-carboxylate has gained attention due to:

  • Structural similarity to known bioactive compounds

  • Potential as a pharmacophore in drug design

  • Use as an intermediate in the synthesis of potential therapeutic agents

  • Scaffold for library development in drug discovery programs

The piperazine ring, a common structural motif in many pharmaceuticals, contributes to the compound's relevance in medicinal chemistry.

Biological Activity and Research Findings

Research has revealed interesting biological properties of benzyl 4-cyanopiperazine-1-carboxylate and its derivatives.

Biochemical Interactions

The compound's biological activity likely arises from:

  • Interactions with specific cellular receptors and enzymes

  • Potential inhibition or modulation of biochemical pathways

  • Influence on neurotransmission and cellular signaling processes

  • Structure-activity relationships that can be exploited for targeted therapy

These properties make it a compound of interest for further biological evaluation and pharmaceutical development.

ParameterInformation
Signal WordWarning
GHS PictogramGHS07 (Exclamation mark)
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

Future Research Directions

The versatility of benzyl 4-cyanopiperazine-1-carboxylate suggests several promising avenues for future research:

  • Development of novel synthetic methodologies to enhance efficiency and stereoselectivity

  • Exploration of structure-activity relationships to optimize biological activity

  • Investigation of potential applications in sustainable chemistry and green synthesis

  • Further evaluation of anticancer properties and mechanism of action

  • Design of targeted drug delivery systems incorporating the piperazine scaffold

These research directions highlight the continuing relevance of this compound in chemical and biomedical research.

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